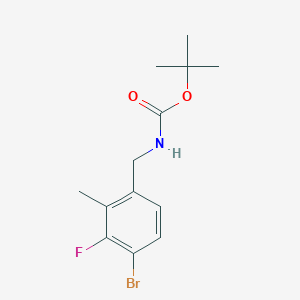
tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate is an organic compound with the molecular formula C13H17BrFNO2 It is a derivative of benzylcarbamate, featuring tert-butyl, bromo, fluoro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate typically involves the reaction of 4-bromo-3-fluoro-2-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-bromo-3-fluoro-2-methylbenzylamine+tert-butyl chloroformate→tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing better control over reaction conditions and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzylcarbamates.
Oxidation: Formation of benzylcarbamate derivatives with additional oxygen-containing functional groups.
Reduction: Formation of benzylamines.
Scientific Research Applications
tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate depends on its specific application. In biochemical contexts, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and selectivity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide: An organobromine compound used as a standard reagent in synthetic organic chemistry.
tert-Butyl bromoacetate: Used in the synthesis of various organic compounds and as a building block for substituted acetates.
Uniqueness
tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromo and fluoro groups on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C13H17BrFNO2 |
|---|---|
Molecular Weight |
318.18 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-3-fluoro-2-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO2/c1-8-9(5-6-10(14)11(8)15)7-16-12(17)18-13(2,3)4/h5-6H,7H2,1-4H3,(H,16,17) |
InChI Key |
WWAYHNKQJJMPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















